Cuminaldehyde-d8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

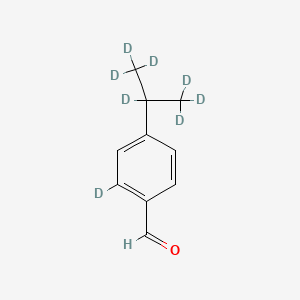

特性

分子式 |

C10H12O |

|---|---|

分子量 |

156.25 g/mol |

IUPAC名 |

2-deuterio-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzaldehyde |

InChI |

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3/i1D3,2D3,3D,8D |

InChIキー |

WTWBUQJHJGUZCY-VYCXTCDVSA-N |

異性体SMILES |

[2H]C1=CC(=CC=C1C=O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

正規SMILES |

CC(C)C1=CC=C(C=C1)C=O |

製品の起源 |

United States |

Foundational & Exploratory

What is Cuminaldehyde-d8 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cuminaldehyde-d8, a deuterated analog of the naturally occurring aromatic aldehyde, cuminaldehyde. This document outlines its primary application in research, particularly as an internal standard for quantitative analytical methodologies. Detailed experimental protocols and data are provided to facilitate its use in a laboratory setting.

Core Concepts: The Role of this compound in Quantitative Analysis

This compound is the isotopically labeled form of cuminaldehyde, where eight hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to cuminaldehyde but has a higher molecular weight. This key difference allows it to be distinguished from the endogenous or non-labeled cuminaldehyde in mass spectrometry-based analytical techniques.[1]

The primary and most critical use of this compound in research is as an internal standard for quantitative analysis.[1] In techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of a specific analyte. By comparing the signal of the analyte (cuminaldehyde) to the signal of the internal standard (this compound), researchers can correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise measurements.

Beyond its role as an internal standard, this compound can also be utilized as a tracer in drug development and metabolic studies.[1] Its deuteration allows for the tracking of cuminaldehyde's metabolic fate within a biological system.

Data Presentation: Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of cuminaldehyde. As this compound is an isotopic analog, its properties are nearly identical, with a slight increase in molecular weight and density due to the presence of deuterium.

Table 1: General Properties of Cuminaldehyde

| Property | Value | Reference(s) |

| Chemical Name | 4-Isopropylbenzaldehyde | [2] |

| Synonyms | p-Isopropylbenzaldehyde, Cuminic aldehyde, Cumaldehyde | [2] |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Strong, pungent, spicy, cumin-like |

Table 2: Physical Properties of Cuminaldehyde

| Property | Value | Reference(s) |

| Boiling Point | 235-236 °C | |

| Density | 0.977 g/mL at 25 °C | |

| Refractive Index | 1.529 at 20 °C | |

| Flash Point | 93 °C (199.4 °F) | |

| Vapor Pressure | 0.065 mmHg at 25 °C | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether |

Table 3: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀D₈H₄O |

| CAS Number | 3028869-74-8 |

Experimental Protocols

The following are generalized experimental protocols for the quantification of cuminaldehyde in a sample matrix using this compound as an internal standard. These should be optimized based on the specific matrix, instrumentation, and desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of cuminaldehyde in a volatile matrix, such as an essential oil.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or methanol) at a known concentration (e.g., 100 µg/mL).

-

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of non-labeled cuminaldehyde and a fixed concentration of the this compound internal standard solution.

-

For the unknown sample, add the same fixed amount of the this compound internal standard solution to a known volume or weight of the sample.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Injection Mode: Split or splitless, depending on the expected concentration of cuminaldehyde.

-

Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp to a final temperature of approximately 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for both cuminaldehyde and this compound. For cuminaldehyde (m/z 148, 133, 105) and for this compound (m/z 156, 141, 113).

3. Data Analysis:

-

Integrate the peak areas for the selected ions of both cuminaldehyde and this compound.

-

Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of cuminaldehyde.

-

Determine the concentration of cuminaldehyde in the unknown sample by calculating its response ratio and interpolating from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general method for the quantification of cuminaldehyde in a more complex matrix, such as a biological fluid or a food extract.

1. Sample Preparation (e.g., for a plasma sample):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Prepare calibration standards by spiking blank plasma with known concentrations of non-labeled cuminaldehyde and a fixed concentration of the this compound internal standard solution.

-

To a known volume of the unknown plasma sample, add the same fixed amount of the this compound internal standard solution.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is generally effective for cuminaldehyde.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both cuminaldehyde and this compound.

3. Data Analysis:

-

Similar to the GC-MS protocol, integrate the peak areas for the selected MRM transitions of both cuminaldehyde and this compound.

-

Calculate the response ratio and construct a calibration curve.

-

Determine the concentration of cuminaldehyde in the unknown sample using the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for using this compound as an internal standard in a quantitative analytical experiment.

Caption: General experimental workflow for quantitative analysis using an internal standard.

References

Cuminaldehyde-d8: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Cuminaldehyde-d8. Given the limited availability of specific experimental data for the deuterated form, this document primarily presents the well-established properties of its non-deuterated counterpart, Cuminaldehyde. It is a well-accepted principle in medicinal chemistry that deuteration typically results in a negligible change in the physicochemical properties of a molecule, with the most significant alteration being the increase in molecular weight. This guide also includes relevant experimental protocols and logical diagrams to support its application in a research and development setting.

Core Physical and Chemical Data

The quantitative data for Cuminaldehyde are summarized in the tables below. These values provide a strong reference point for the expected properties of this compound.

General Properties

| Property | Value | Source |

| Chemical Name | 4-Isopropylbenzaldehyde-d8 | N/A |

| Synonyms | p-Isopropylbenzaldehyde-d8, Cuminal-d8 | [1] |

| CAS Number | 3028869-74-8 | [1] |

| Molecular Formula | C₁₀H₄D₈O | Calculated |

| Molecular Weight | 156.28 g/mol | Calculated |

Physical Properties of Cuminaldehyde (as a proxy for this compound)

| Property | Value | Source |

| Appearance | Colorless to yellowish oily liquid | [2] |

| Odor | Strong, persistent, spicy, green, herbaceous | [2][3] |

| Boiling Point | 235-236 °C (at 760 mmHg) | |

| Melting Point | Not well-defined, liquid at room temperature | |

| Density | 0.977 - 0.978 g/mL at 20-25 °C | |

| Refractive Index | 1.529 - 1.5301 at 20 °C | |

| Flash Point | 93 - 94 °C | |

| Vapor Pressure | 0.0587 - 0.0697 mmHg at 20-25 °C |

Solubility of Cuminaldehyde (as a proxy for this compound)

| Solvent | Solubility | Source |

| Water | Practically insoluble (282 mg/L at 20 °C) | |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Toluene | Soluble | |

| DMSO | 25 mg/mL |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of research compounds. Below are standard experimental protocols relevant to the analysis of this compound.

Purification of Cuminaldehyde

A common impurity in cuminaldehyde is the corresponding benzoic acid. A standard purification method involves the following steps:

-

Dissolution : Dissolve the cuminaldehyde sample in diethyl ether.

-

Acid Wash : Wash the ether solution with a 10% sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step removes acidic impurities.

-

Brine Wash : Wash the solution with brine (saturated NaCl solution) to remove residual water and salts.

-

Drying : Dry the organic layer over anhydrous calcium chloride (CaCl₂).

-

Evaporation : Evaporate the diethyl ether under reduced pressure.

-

Distillation : Distill the residual oil, preferably under vacuum, to obtain pure cuminaldehyde.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives is typically achieved through various spectroscopic methods.

-

Infrared (IR) Spectroscopy : To confirm the presence of key functional groups. The spectrum of cuminaldehyde Schiff bases, for instance, would show a characteristic N=CH stretching band around 1600 cm⁻¹, C-H stretching between 2800–3100 cm⁻¹, and C=C double bond signals around 1500 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern, confirming the isotopic labeling in this compound.

Visualized Workflows and Pathways

General Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a compound like this compound and its derivatives.

Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.

Potential Biological Activity: Inhibition of Alpha-Synuclein (B15492655) Fibrillation

Cuminaldehyde has been identified as an inhibitor of alpha-synuclein fibrillation. This protein's aggregation is a key pathological feature in neurodegenerative diseases like Parkinson's disease. The logical relationship is depicted below.

Caption: Inhibition of Alpha-Synuclein Aggregation by Cuminaldehyde.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research applications:

-

Tracer Studies : The deuterium (B1214612) labeling allows it to be used as a tracer in metabolic studies.

-

Internal Standard : It can be employed as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

-

Pharmacokinetic Studies : Deuterium substitution can subtly alter the metabolic profile of a compound, making this compound useful in pharmacokinetic research to study the metabolic fate of cuminaldehyde.

This guide provides a foundational understanding of this compound for scientific professionals. The provided data and protocols are intended to facilitate its effective use in a laboratory setting.

References

A Technical Guide to the Laboratory-Scale Synthesis and Purification of Cuminaldehyde-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Cuminaldehyde-d8, a deuterated analog of cuminaldehyde. The incorporation of deuterium (B1214612) can alter the pharmacokinetic and metabolic profiles of drug candidates, making deuterated compounds valuable tools in drug discovery and development.[][2][3] This document outlines a feasible synthetic route, detailed experimental protocols, and purification strategies suitable for laboratory use.

Introduction to Cuminaldehyde and Its Deuterated Analog

Cuminaldehyde, or 4-isopropylbenzaldehyde, is a natural aromatic aldehyde found in the essential oil of cumin.[4][5] It is utilized in the food and fragrance industries and serves as a precursor in the synthesis of various other compounds. Its deuterated form, this compound, is a valuable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS and is employed in metabolic studies to trace the fate of the molecule. The deuterium labeling can enhance metabolic stability by exploiting the kinetic isotope effect, potentially leading to improved drug efficacy and safety profiles.

Synthetic Strategy for this compound

Several methods exist for the deuterium labeling of aromatic aldehydes. A common and efficient approach is the direct hydrogen-deuterium exchange (HDE) on the aromatic ring and the formyl group of the parent aldehyde. Transition-metal catalysis, particularly with ruthenium or iridium, has proven effective for such transformations, using deuterium oxide (D₂O) as an economical and readily available deuterium source.

This guide will focus on a ruthenium-catalyzed HDE reaction for the synthesis of this compound from cuminaldehyde. This method is advantageous due to its high potential for deuterium incorporation and the use of a cost-effective deuterium source.

Proposed Reaction Scheme

The proposed synthesis involves the deuteration of cuminaldehyde at the four aromatic positions and the aldehyde position. The deuteration of the isopropyl group is less straightforward and may require a different synthetic approach starting from a deuterated precursor. For the purpose of this guide, "Cuminaldehyde-d5" (deuteration on the aromatic ring and formyl proton) is a more readily achievable target via direct exchange, and the protocol will be described for this. Achieving full d8 deuteration would likely involve starting from deuterated cumene.

Reaction: Cuminaldehyde + D₂O --(Ru catalyst)--> Cuminaldehyde-d5

Experimental Protocols

Synthesis of Cuminaldehyde-d5 via Ruthenium-Catalyzed H/D Exchange

This protocol is adapted from established methods for the deuteration of aromatic aldehydes.

Materials and Reagents:

-

Cuminaldehyde (4-(1-methylethyl)benzaldehyde)

-

[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

-

1,2-diaminobenzene (ligand/additive)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Toluene (B28343) (anhydrous)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer with heating plate

-

Condenser

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add cuminaldehyde (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), and 1,2-diaminobenzene (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (5 mL) and deuterium oxide (1.0 mL) to the flask.

-

The reaction mixture is stirred vigorously and heated to 120 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with dichloromethane (20 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude Cuminaldehyde-d5.

Purification of Cuminaldehyde-d5

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable solvent system. A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 v/v) is a good starting point.

-

Dissolve the crude Cuminaldehyde-d5 in a minimal amount of the eluent.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified Cuminaldehyde-d5 as a colorless to pale yellow oil.

An alternative purification method for aldehydes involves the formation of a solid bisulfite adduct, which can then be isolated and the aldehyde regenerated.

Another effective, though more specialized, purification technique is high-speed counter-current chromatography (HSCCC), which has been successfully applied to the purification of underivatized cuminaldehyde from essential oils.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Cuminaldehyde-d5.

Table 1: Synthesis and Purification Yields

| Step | Product | Starting Material | Expected Yield (mg) | Expected Yield (%) |

| Synthesis | Crude Cuminaldehyde-d5 | Cuminaldehyde (148.2 mg) | 125 - 140 | 80 - 90 |

| Purification | Pure Cuminaldehyde-d5 | Crude Product | 100 - 120 | 80 - 85 (of pure) |

Table 2: Physicochemical and Analytical Data

| Property | Value |

| Molecular Formula | C₁₀H₇D₅O |

| Molecular Weight | 153.24 g/mol |

| Appearance | Colorless to yellowish oily liquid |

| Boiling Point | ~235-236 °C (at 760 mmHg) |

| Density | ~0.978 g/cm³ (at 20 °C) |

| ¹H NMR | Signals corresponding to the isopropyl group protons. Absence or significant reduction of aromatic and aldehyde proton signals. |

| Mass Spectrometry | M+ peak at m/z = 153.24 |

| Isotopic Purity | >98 atom % D |

Visualizations

Experimental Workflow for Synthesis

References

Cuminaldehyde-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Cuminaldehyde-d8. Understanding these parameters is critical for ensuring the integrity of the compound in research and development applications, particularly when used as an internal standard or tracer in metabolic studies. While direct stability data for this compound is limited, this document synthesizes information from its non-deuterated analog, Cuminaldehyde, and the established principles of kinetic isotope effects.

Chemical Profile and Inherent Stability

This compound is the deuterated form of Cuminaldehyde (4-isopropylbenzaldehyde), a natural aromatic aldehyde. The replacement of eight protium (B1232500) atoms with deuterium (B1214612) can influence its metabolic fate and reaction kinetics, a factor of particular importance in stability.

| Property | Value |

| Chemical Formula | C₁₀H₄D₈O |

| Molecular Weight | 156.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Structural Feature | Aromatic aldehyde |

Aromatic aldehydes, as a class, are susceptible to oxidation, especially when exposed to air. The aldehyde functional group can be readily oxidized to a carboxylic acid. They can also be sensitive to heat and light.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration at 2-8°C is advisable for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group by atmospheric oxygen. |

| Container | Keep in a tightly sealed, light-resistant container. | Protects from air and light, which can promote degradation. |

| Environment | Store in a dry, well-ventilated area. | Avoids moisture and reactive atmospheric components. |

Handling Precautions:

-

Avoid exposure to strong oxidizing agents, strong bases, heat, sparks, and open flames.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle in a well-ventilated area or under a fume hood.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be similar to those of Cuminaldehyde, namely oxidation and thermal decomposition.

Oxidative Degradation

The most probable degradation route is the oxidation of the aldehyde group to a carboxylic acid, forming Cuminic Acid-d7. This reaction is common for aromatic aldehydes and is accelerated by exposure to air.

Kinetic Isotope Effect on Oxidation

The presence of deuterium at the aldehyde position is expected to slow down the rate of oxidation. This is due to the primary kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium results in a stronger C-D bond that is more difficult to break in the rate-determining step of the oxidation reaction. For the oxidation of benzaldehyde, a structurally similar compound, a KIE (kH/kD) of 4.3 has been reported.[1] This suggests that this compound will be significantly more stable towards oxidation than its non-deuterated counterpart.

Thermal and Photolytic Degradation

Exposure to high temperatures can lead to the cleavage of the aldehyde group and other decomposition reactions. While Cuminaldehyde is reported to be sensitive to dry heat, specific thermal degradation products for this compound have not been extensively characterized. Aromatic aldehydes can also be susceptible to photolytic degradation, emphasizing the need for storage in light-resistant containers.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for assessing the purity of this compound and quantifying any degradation products. The following protocol is a recommended starting point, adapted from established methods for aromatic aldehydes.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.

| Stress Condition | Protocol |

| Acid Hydrolysis | Reflux with 0.1 N HCl at 60°C for 30 minutes. |

| Base Hydrolysis | Reflux with 0.1 N NaOH at 60°C for 30 minutes. |

| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose solid material to dry heat at 70°C for 48 hours. |

| Photolytic Degradation | Expose solution to UV light (254 nm) for 24 hours. |

HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer). A typical starting point could be Acetonitrile:Water (60:40 v/v). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at approximately 254 nm. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25-30°C. |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Conclusion

This compound, while expected to be more stable towards oxidation than its non-deuterated analog due to the kinetic isotope effect, should still be handled and stored with care to prevent degradation. The primary stability concerns are oxidation to Cuminic Acid-d7 and thermal decomposition. Adherence to the recommended storage conditions of a cool, dark, and inert environment is paramount for maintaining the compound's integrity. For quantitative applications, the use of a validated stability-indicating HPLC method is essential to ensure the accuracy of experimental results.

References

Technical Guide: Isotopic Enrichment and Purity of Commercially Available Cuminaldehyde-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of commercially available Cuminaldehyde-d8 (p-Isopropylbenzaldehyde-d8). This deuterated analog of cuminaldehyde is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. Understanding its isotopic and chemical purity is critical for accurate and reproducible experimental results.

Overview of this compound

This compound is a stable isotope-labeled version of cuminaldehyde, a natural aromatic aldehyde found in the essential oils of cumin and other plants. In this compound, eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. The primary applications of this deuterated compound stem from the mass difference between hydrogen and deuterium, which allows for its differentiation from the endogenous, non-labeled compound in biological systems.

Isotopic Enrichment and Chemical Purity Data

The isotopic enrichment and chemical purity of commercially available this compound are critical quality attributes that can vary between suppliers and even between different batches from the same supplier. Researchers should always refer to the Certificate of Analysis (CoA) provided with the specific lot of material being used. The following tables present typical specifications for commercially available this compound.

Table 1: Typical Isotopic Enrichment of this compound

| Parameter | Specification |

| Isotopic Enrichment | ≥ 98 atom % D |

| d0 Content | < 0.5% |

Note: Isotopic enrichment refers to the percentage of deuterium atoms at the labeled positions.

Table 2: Typical Chemical Purity of this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Major Impurities | Undisclosed | GC-MS or LC-MS |

Experimental Protocols for Purity and Enrichment Determination

The determination of isotopic enrichment and chemical purity of deuterated compounds like this compound requires sophisticated analytical techniques. The most common methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Determination of Isotopic Enrichment by NMR Spectroscopy

Principle: ¹H NMR and ²H NMR are powerful techniques to determine the degree of deuteration. By comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the corresponding signals in the spectrum of a non-deuterated standard, the isotopic enrichment can be calculated. Alternatively, ²H NMR can directly quantify the deuterium at specific sites.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent in a clean, dry NMR tube.

-

Prepare a reference sample of non-deuterated Cuminaldehyde under the same conditions.

¹H NMR Protocol:

-

Acquire a standard ¹H NMR spectrum of the this compound sample.

-

Identify the signals corresponding to the aromatic and isopropyl protons.

-

Integrate the residual proton signals at the deuterated positions.

-

Acquire a ¹H NMR spectrum of the non-deuterated standard with a known concentration.

-

Compare the integral values of the signals from the deuterated sample to the standard to calculate the percentage of residual protons, and thus the isotopic enrichment.

²H NMR Protocol:

-

Acquire a ²H NMR spectrum of the this compound sample.

-

Integrate the signals corresponding to the deuterium atoms at the different positions.

-

The relative integrals can be used to confirm the deuteration pattern and calculate the overall isotopic enrichment.

Determination of Isotopic and Chemical Purity by Mass Spectrometry

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak will be shifted by +8 mass units compared to the non-deuterated analog. The relative intensities of the isotopic peaks can be used to determine the isotopic distribution and enrichment. When coupled with GC or LC, this technique can also separate and identify chemical impurities.

Instrumentation:

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (LC)

-

Mass Spectrometer (e.g., Quadrupole, Time-of-Flight)

-

Appropriate GC column (e.g., DB-5ms) or LC column (e.g., C18)

GC-MS Protocol for Chemical and Isotopic Purity:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

-

Data Analysis:

-

The chemical purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.

-

The isotopic enrichment is determined from the mass spectrum of the this compound peak by analyzing the relative abundances of the molecular ion cluster (m/z 156 for the d8 species) and the lower isotopologues (d0 to d7).

-

Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound.

The Role of Cuminaldehyde-d8 in Advancing Mass Spectrometry-Based Quantitative Analysis

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the demand for highly accurate and precise quantitative methods is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), has become the gold standard for the quantification of small molecules in complex matrices. A key element in achieving reliable quantification is the use of stable isotope-labeled internal standards (SIL-IS). This technical guide delves into the application of Cuminaldehyde-d8, a deuterated analog of cuminaldehyde, as an internal standard in mass spectrometry, providing an in-depth resource for researchers, scientists, and drug development professionals.

The Principle of Stable Isotope Dilution and the Advantage of this compound

Stable isotope dilution analysis is a powerful technique that relies on the addition of a known quantity of a SIL-IS to a sample prior to analysis. The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D). This compound, with eight deuterium atoms replacing hydrogen atoms, serves as an ideal internal standard for the quantification of cuminaldehyde.

The fundamental principle behind this approach is that the SIL-IS and the native analyte behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss, matrix effects (ion suppression or enhancement), or variations in instrument response will affect both the analyte and the internal standard to the same extent.[1][2][3] By measuring the ratio of the MS signal of the analyte to that of the SIL-IS, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical process.

Core Applications in Research and Drug Development

Cuminaldehyde, a naturally occurring aromatic aldehyde found in essential oils of plants like cumin and eucalyptus, is investigated for various pharmacological activities.[4] Accurate quantification of cuminaldehyde in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This compound is instrumental in these studies, enabling robust and reliable bioanalysis.

Experimental Workflow for Quantitative Analysis using this compound

A typical workflow for the quantitative analysis of cuminaldehyde in a biological matrix (e.g., plasma, urine) using this compound as an internal standard is depicted below.

Method Validation Parameters: A Representative Example

The validation of a bioanalytical method is crucial to ensure its reliability. The following table summarizes representative validation parameters for a hypothetical LC-MS/MS method for the quantification of cuminaldehyde in human plasma using this compound as an internal standard. These values are based on typical performance characteristics of such assays.[5]

| Validation Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |

| Recovery (%) | Consistent and reproducible | 85.2% - 92.5% |

| Matrix Effect (%) | CV ≤ 15% | 6.7% |

Detailed Experimental Protocol: LC-MS/MS Quantification of Cuminaldehyde

This section provides a detailed, representative protocol for the quantification of cuminaldehyde in human plasma.

1. Materials and Reagents:

-

Cuminaldehyde (analytical standard)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of cuminaldehyde and this compound in methanol.

-

Serially dilute the cuminaldehyde stock solution to prepare calibration standards in blank human plasma over a concentration range of 1-1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

3. Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of this compound working solution (e.g., 500 ng/mL).

-

Vortex mix for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Cuminaldehyde: Q1 (precursor ion) -> Q3 (product ion)

-

This compound: Q1 (precursor ion + 8 Da) -> Q3 (product ion)

-

5. Data Analysis:

-

Integrate the peak areas of the analyte and internal standard.

-

Calculate the peak area ratio of cuminaldehyde to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of cuminaldehyde in the QC and unknown samples from the calibration curve.

Mass Fragmentation of Cuminaldehyde

Understanding the fragmentation pattern of cuminaldehyde in the mass spectrometer is crucial for developing a selective and sensitive multiple reaction monitoring (MRM) method. The electron ionization (EI) mass spectrum of cuminaldehyde is characterized by a molecular ion peak and several key fragment ions.

The mass fragmentation of this compound will follow a similar pathway, with the corresponding fragment ions having a mass shift equivalent to the number of deuterium atoms retained in the fragment. This distinct mass difference allows for the specific detection of the analyte and the internal standard without cross-interference.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of cuminaldehyde in complex matrices by mass spectrometry. Its use as an internal standard in stable isotope dilution analysis effectively compensates for variations in sample preparation and analytical conditions, leading to highly reliable data. The detailed workflow and representative validation data provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to establish robust bioanalytical methods. The understanding of its mass fragmentation pattern further aids in the development of highly selective and sensitive LC-MS/MS assays, ultimately contributing to the advancement of pharmaceutical research and development.

References

- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cuminaldehyde - Wikipedia [en.wikipedia.org]

- 5. waters.com [waters.com]

An In-depth Technical Guide to the Mass Spectrum of Cuminaldehyde-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Cuminaldehyde-d8, a deuterated isotopologue of cuminaldehyde. This document is intended for professionals in research and drug development who utilize mass spectrometry for structural elucidation and isotopic labeling studies.

Introduction to this compound

Cuminaldehyde, 4-isopropylbenzaldehyde, is a natural organic compound found in the essential oils of various plants, including cumin and eucalyptus.[1] Its deuterated analog, this compound, serves as a valuable internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies.[2] Understanding its mass spectral characteristics is crucial for its effective application.

Predicted Mass Spectrum of this compound

The mass spectrum of non-deuterated Cuminaldehyde (C₁₀H₁₂O, molecular weight: 148.20 g/mol ) is characterized by a prominent molecular ion peak and several key fragment ions.[3][4] For this compound, where the seven protons on the isopropyl group and the aldehydic proton are replaced by deuterium, the molecular weight is increased by eight atomic mass units.

The predicted key ions in the electron ionization mass spectrum of this compound are summarized in the table below.

| Predicted m/z | Proposed Fragment Ion | Structure of Fragment | Predicted Relative Intensity |

| 156 | [M]⁺ | [C₁₀D₈H₄O]⁺ | High |

| 141 | [M - CD₃]⁺ | [C₉D₅H₄O]⁺ | High |

| 128 | [M - C₂D₄]⁺ | [C₈D₄H₄O]⁺ | Medium |

| 113 | [C₇H₄DO]⁺ | Medium | |

| 85 | [C₅H₄D]⁺ | Low | |

| 57 | [C₄D₇]⁺ | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow pathways analogous to those of Cuminaldehyde and other aromatic aldehydes. The primary fragmentation events involve the loss of the isopropyl group and cleavage of the aldehyde moiety.

References

Cuminaldehyde-d8 as an Internal Standard in Quantitative Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Cuminaldehyde-d8 as an internal standard in the quantitative analysis of its non-deuterated analogue, cuminaldehyde. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, particularly in complex matrices encountered in pharmaceutical and biomedical research. This document outlines the core principles, experimental protocols, and expected performance metrics for the accurate quantification of cuminaldehyde using gas chromatography-mass spectrometry (GC-MS).

Introduction to Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks. The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis. For an internal standard to be effective, it should be chemically similar to the analyte but distinguishable by the analytical instrument. Deuterated analogues of the target analyte, such as this compound, are considered the gold standard for mass spectrometry-based quantification. They co-elute with the analyte, experience similar ionization and fragmentation, and correct for matrix effects, leading to enhanced accuracy and precision.

Properties of Cuminaldehyde and this compound

Cuminaldehyde (4-isopropylbenzaldehyde) is a natural organic compound and a major constituent of the essential oil of cumin. It is of interest to researchers for its biological activities. This compound is a synthetic, isotopically labeled version of cuminaldehyde where eight hydrogen atoms have been replaced by deuterium.

Table 1: Physicochemical Properties of Cuminaldehyde

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Boiling Point | 235-236 °C |

| Density | 0.977 g/mL at 25 °C |

| Solubility | Insoluble in water, soluble in ethanol (B145695) and ether |

Experimental Protocol: Quantitative Analysis of Cuminaldehyde by GC-MS

This section details a comprehensive protocol for the quantification of cuminaldehyde in a sample matrix (e.g., essential oil, biological fluid) using this compound as an internal standard. This protocol is a synthesized methodology based on established practices for aldehyde analysis by GC-MS.

Materials and Reagents

-

Analytes: Cuminaldehyde (≥98% purity), this compound (isotopic purity ≥98%)

-

Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)

-

Derivatization Reagent (Optional but Recommended): O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Apparatus: GC-MS system with autosampler, analytical balance, volumetric flasks, micropipettes, autosampler vials with caps.

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of cuminaldehyde and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with hexane.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the cuminaldehyde primary stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1 - 10 µg/mL).

-

Prepare a working internal standard solution of this compound at a constant concentration (e.g., 5 µg/mL).

-

Sample Preparation

-

Sample Dilution: Accurately weigh or measure the sample and dilute with hexane to bring the expected cuminaldehyde concentration within the calibration range.

-

Internal Standard Spiking: Add a precise volume of the this compound working internal standard solution to each calibration standard and sample.

-

Derivatization (Optional): For enhanced sensitivity and chromatographic performance, derivatization with PFBHA can be performed.

-

To each vial, add an excess of PFBHA solution.

-

Seal the vials and heat at 60-80°C for 30-60 minutes.

-

Cool to room temperature before analysis.

-

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

Table 2: Suggested GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Oven Program | 70 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Quantifier Ions | |

| Cuminaldehyde | m/z 133, 148 |

| This compound | m/z 141, 156 |

| Qualifier Ions | |

| Cuminaldehyde | m/z 105, 77 |

| This compound | m/z 112, 83 |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks for cuminaldehyde and this compound based on their retention times and mass spectra.

-

Peak Integration: Integrate the peak areas of the selected quantifier ions for both the analyte and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of cuminaldehyde to the peak area of this compound against the concentration of the cuminaldehyde calibration standards.

-

Quantification: Calculate the concentration of cuminaldehyde in the samples using the linear regression equation from the calibration curve.

Method Validation and Performance

Table 3: Method Validation Parameters for Cuminaldehyde Quantification (RP-HPLC Data) [1]

| Parameter | Result |

| Linearity Range | 20 - 140 µg/mL |

| Correlation Coefficient (R²) | 0.997 |

| Limit of Detection (LOD) | 1.04 µg/mL |

| Limit of Quantitation (LOQ) | 3.16 µg/mL |

| Accuracy (Recovery) | 98.06 - 100.40 % |

| Precision (Intra-day %RSD) | < 2% |

| Precision (Inter-day %RSD) | < 2% |

Note: This data is from an RP-HPLC method and is provided for illustrative purposes. A full validation of the GC-MS method should be performed.

Conclusion

This compound is an ideal internal standard for the quantitative analysis of cuminaldehyde by GC-MS. Its use allows for the correction of analytical variability, thereby ensuring high accuracy and precision of the results. The detailed protocol and validation benchmarks provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish and implement a robust quantitative method for cuminaldehyde in various matrices. The principles and workflows described are broadly applicable to the quantification of other volatile and semi-volatile compounds using stable isotope-labeled internal standards.

References

The Core of Cumin: A Technical Guide to the Natural Occurrence and Biological Significance of Cuminaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuminaldehyde (4-isopropylbenzaldehyde), a monoterpenoid aldehyde, is the principal bioactive constituent responsible for the characteristic aroma of cumin and several other medicinal plants. This technical guide provides an in-depth review of its natural occurrence, biosynthetic origins, and significant biological activities. Quantitative data from various studies are consolidated into structured tables for comparative analysis. Detailed experimental protocols for the isolation, quantification, and evaluation of its bioactivities are provided, alongside visualizations of key molecular pathways and experimental workflows to support further research and development.

Natural Occurrence and Biosynthesis

Natural Distribution

Non-deuterated cuminaldehyde is predominantly found in the essential oils of various plants belonging to the Apiaceae and Lamiaceae families. It is the primary volatile compound in cumin (Cuminum cyminum L.), lending the spice its distinctive warm, spicy aroma.[1][2][3] Beyond cumin, it is also a constituent of the essential oils of eucalyptus, myrrh, cassia, Cinnamomum verum, Carum carvi, and Bunium persicum.[1][4] The concentration of cuminaldehyde in essential oils, particularly from cumin seeds, varies significantly based on the plant's geographical origin, genotype, and harvesting time.

Table 1: Quantitative Analysis of Cuminaldehyde in Various Natural Sources

| Plant Source | Part Used | Geographic Origin / Variety | Extraction Method | Cuminaldehyde Concentration (%) | Reference |

| Cuminum cyminum L. | Seeds | Western India | Hydrodistillation | 49.4 | |

| Cuminum cyminum L. | Seeds | Not Specified | Hydrodistillation | 50.5 | |

| Cuminum cyminum L. | Seeds | Gansu, China | Not Specified | 48.77 | |

| Cuminum cyminum L. | Seeds | Morocco (Taaouilite) | Hydrodistillation | 30.42 - 33.24 | |

| Cuminum cyminum L. | Seeds | Rajasthan, India (Var. RZ-223) | Clevenger Apparatus | 40.88 | |

| Cuminum cyminum L. | Seeds | Rajasthan, India (Var. RZ-19) | Clevenger Apparatus | 32.59 | |

| Cuminum cyminum L. | Seeds | Mediterranean Region | Not Specified | 47.4 - 51.5 | |

| Cuminum cyminum L. | Seeds | Mexico | Not Specified | 62.7 | |

| Cuminum cyminum L. | Seeds | Iran | Not Specified | 32.4 |

Biosynthesis Pathway

Cuminaldehyde is synthesized in plants via the monoterpenoid pathway. The proposed biosynthetic route suggests that γ-terpinene undergoes aromatization to form p-cymene (B1678584). Subsequently, p-cymene is oxidized in two sequential hydroxylation steps to produce cuminaldehyde. This final conversion is likely mediated by cytochrome P450 enzymes.

Biological Significance and Mechanisms of Action

Cuminaldehyde exhibits a wide spectrum of pharmacological activities, positioning it as a promising candidate for drug development.

Antimicrobial and Anti-biofilm Activity

Cuminaldehyde demonstrates significant activity against a broad range of food-borne pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts. Its mechanism of action is linked to enhancing membrane permeability. Furthermore, at sub-inhibitory concentrations, cuminaldehyde effectively inhibits biofilm formation in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This anti-biofilm activity is mediated, in part, by inducing the accumulation of cellular reactive oxygen species (ROS).

Table 2: Minimum Inhibitory Concentration (MIC) of Cuminaldehyde

| Organism | Type | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Gram (+) Bacteria | 1.5 - 4.98 | |

| Bacillus subtilis | Gram (+) Bacteria | 0.75 | |

| Bacillus cereus | Gram (+) Bacteria | 0.75 | |

| Escherichia coli | Gram (-) Bacteria | 0.31 - 1.5 | |

| Pseudomonas aeruginosa | Gram (-) Bacteria | 0.15 | |

| Aspergillus niger | Fungus | 0.16 | |

| Aspergillus flavus | Fungus | 0.16 | |

| Candida utilis | Yeast | 0.16 |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Essential oils rich in cuminaldehyde have been shown to exert potent anti-inflammatory effects. The mechanism involves the downregulation of pro-inflammatory gene expression, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the suppression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. This is achieved by blocking the activation of key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK and JNK.

Antioxidant Activity

Cuminaldehyde possesses free radical scavenging properties, contributing to the overall antioxidant status of the essential oils in which it is found. Its activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where it acts as a proton donor to neutralize free radicals.

Anticancer Activity

Cuminaldehyde has demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines. In human colorectal adenocarcinoma (COLO 205) cells, it inhibits cell proliferation in a dose- and time-dependent manner and induces apoptosis via the mitochondrial pathway, activating caspases-3 and -9. It has also been shown to induce necrosis in lung adenocarcinoma (Calu-3) cells.

Table 3: Cytotoxicity (IC₅₀) of Cuminaldehyde on Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration (h) | IC₅₀ (µM) | Reference |

| COLO 205 | Human Colorectal Adenocarcinoma | 48 | 16.31 | |

| Calu-3 | Human Lung Adenocarcinoma | 48 | 650 | |

| NCI-H520 | Human Lung Squamous Cell Carcinoma | Not Specified | Activity noted |

Note: Specific IC₅₀ value not provided in the cited abstract.

Neuroprotective Effects

A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein (B15492655) (α-SN) into insoluble fibrils. Cuminaldehyde has been shown to be a potent inhibitor of α-SN fibrillation. It modulates the aggregation process, leading to the formation of small, amorphous, non-toxic aggregates, thereby preventing the formation of cytotoxic fibrils. This suggests its potential as a therapeutic agent for synucleinopathies.

Key Experimental Protocols

The following sections provide detailed methodologies for the isolation, analysis, and bio-activity assessment of cuminaldehyde.

Protocol 1: Isolation and Quantification of Cuminaldehyde

This protocol describes the extraction of essential oil from cumin seeds followed by quantification of cuminaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Part A: Hydrodistillation of Essential Oil

-

Materials: Dried cumin seeds, distilled water, Clevenger-type apparatus, 500 mL round-bottom flask, heating mantle, anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

Grind 50-100 g of dried cumin seeds into a coarse powder.

-

Transfer the powder to the round-bottom flask and add distilled water until the flask is two-thirds full.

-

Set up the Clevenger apparatus for hydrodistillation.

-

Heat the flask using the heating mantle to boil the mixture gently. Continue distillation for 3-4 hours, or until no more oil is collected.

-

Carefully collect the separated essential oil from the collection arm of the apparatus.

-

Dry the collected oil over anhydrous Na₂SO₄ to remove residual water.

-

Store the oil in a sealed, dark glass vial at 4°C until analysis.

-

-

-

Part B: GC-MS Quantification

-

Instrumentation & Conditions:

-

GC-MS System: Agilent 7890A GC with a 5975C Mass Spectrometer or equivalent.

-

Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Injector: Split mode, temperature set to 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3-5°C/min to 250-280°C.

-

Final hold: Maintain at the final temperature for 5-10 minutes.

-

-

MS Detector: Electron Impact (EI) ionization at 70 eV. Mass scan range of 40-650 amu.

-

-

Procedure:

-

Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent (e.g., n-hexane or HPLC-grade acetone).

-

Inject 1 µL of the sample into the GC-MS system.

-

Identify cuminaldehyde by comparing its mass spectrum and retention time with a pure standard and by matching its spectrum with the NIST/Wiley mass spectral library.

-

Quantify the relative percentage of cuminaldehyde by integrating the peak area and expressing it as a percentage of the total area of all identified peaks.

-

-

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a generalized method for determining the antioxidant capacity of cuminaldehyde.

-

Materials: Pure cuminaldehyde, 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727) (or ethanol), standard antioxidant (e.g., Ascorbic Acid, Trolox), 96-well microplate, microplate reader or UV-Vis spectrophotometer.

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. Prepare this solution fresh and keep it protected from light.

-

-

Procedure:

-

Prepare a stock solution of cuminaldehyde in methanol. Create a series of dilutions to test various concentrations (e.g., 5, 10, 25, 50, 100 µg/mL). Prepare the same concentrations for the standard antioxidant.

-

In a 96-well microplate, add 100 µL of each sample or standard dilution to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Prepare blank wells for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to correct for sample color).

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of all wells at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - (A_sample - A_blank)) / A_control ] * 100

-

Plot the % Scavenging against the concentration of cuminaldehyde and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 3: Broth Microdilution Assay (Antimicrobial MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of cuminaldehyde against a target microorganism.

-

Materials: Pure cuminaldehyde, DMSO (for stock solution), appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi), sterile 96-well microplates, microbial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), positive control antibiotic, incubator.

-

Procedure:

-

Prepare a stock solution of cuminaldehyde in DMSO.

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the cuminaldehyde stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a range of decreasing concentrations.

-

Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the standardized inoculum to each well (except the sterility control well).

-

Include a positive control (broth + inoculum + known antibiotic), a negative/growth control (broth + inoculum), and a sterility control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature/duration for fungi.

-

Determine the MIC visually as the lowest concentration of cuminaldehyde that completely inhibits visible growth of the microorganism.

-

Protocol 4: MTT/XTT Cytotoxicity Assay (Anticancer Activity)

This protocol assesses the effect of cuminaldehyde on the proliferation and viability of cancer cells.

-

Materials: Human cancer cell line (e.g., COLO 205), complete culture medium, 96-well cell culture plates, cuminaldehyde, DMSO, MTT or XTT Cell Proliferation Kit, incubator (37°C, 5% CO₂), spectrophotometer/plate reader.

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Prepare various concentrations of cuminaldehyde (e.g., 10, 20, 40, 80, 160 µM) in culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different cuminaldehyde concentrations. Include control wells with medium and vehicle (DMSO) only.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTT solution).

-

Incubate for another 2-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692).

-

If using MTT, add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance on a plate reader at the appropriate wavelength (e.g., ~490 nm for XTT, 570 nm for MTT).

-

-

Calculation:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot cell viability against cuminaldehyde concentration to determine the IC₅₀ value.

-

Conclusion

Cuminaldehyde stands out as a natural compound of significant scientific interest due to its abundant presence in common spices and its diverse, potent biological activities. Its demonstrated antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, supported by initial mechanistic studies, highlight its potential as a lead compound for the development of novel therapeutics. The data and protocols compiled in this guide serve as a comprehensive resource for researchers aiming to further explore and harness the pharmacological potential of this versatile molecule.

References

Technical Guide: Safety Data and Handling of Cuminaldehyde-d8

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Cuminaldehyde-d8 is the deuterated form of Cuminaldehyde, a natural organic compound found in the essential oils of plants like cumin.[1] In drug development and research, its primary use is as an internal standard for quantitative analysis or as a tracer in metabolic studies.[2] The substitution of hydrogen with deuterium (B1214612) has a negligible effect on its macroscopic chemical properties and associated hazards.

Table 1: Physical and Chemical Properties of Cuminaldehyde

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | p-Isopropylbenzaldehyde-d8 | [2] |

| Molecular Formula | C₁₀H₄D₈O | N/A |

| Molecular Weight | 156.28 g/mol (approx.) | N/A |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Strong, pungent, spicy, cumin-like | [4] |

| Boiling Point | 235-236 °C | |

| Flash Point | 93 °C (200 °F) | |

| Density | 0.977 - 0.981 g/mL at 20-25 °C | |

| Refractive Index | 1.529 - 1.534 at 20 °C | |

| Solubility | Insoluble in water; Soluble in alcohol and ether |

| Vapor Pressure | 0.065 mmHg at 25 °C | |

Hazard Identification and Classification

Cuminaldehyde is classified as a hazardous substance. The GHS classifications are based on its potential to cause harm upon exposure.

Table 2: GHS Hazard Classification for Cuminaldehyde

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

| Flammable liquids | 4 | H227: Combustible liquid |

Source(s):

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

Toxicological Data

Toxicological data is primarily derived from studies on the non-deuterated compound. This information is crucial for assessing the risk of exposure.

Table 3: Toxicological Summary for Cuminaldehyde

| Test | Species | Route | Value | Source(s) |

|---|---|---|---|---|

| LD50 (Acute Oral Toxicity) | Rat | Oral | 1320 mg/kg |

| LC50 (Acute Aquatic Toxicity) | Fathead minnow | N/A | 6.62 mg/L (96 h) | |

Experimental Protocols

The detailed experimental protocols and methodologies used to generate the toxicological data summarized above (e.g., OECD guidelines for toxicity testing) are not included in standard Safety Data Sheets. Researchers requiring this level of detail must consult specialized toxicological literature or conduct their own studies in compliance with relevant regulatory guidelines.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

5.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.

-

Respiratory Protection: If working with heated material or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.

5.2 Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge.

-

Do not eat, drink, or smoke in the work area.

5.3 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

The substance is reported to be air-sensitive; store under an inert gas like argon or nitrogen for long-term stability.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 4: First-Aid Measures

| Exposure Route | Procedure |

|---|---|

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition. Hazardous combustion products include carbon oxides. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release and Disposal

7.1 Accidental Release: Ensure adequate ventilation and remove all sources of ignition. Wear appropriate PPE. Contain the spill using a non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the material and place it in a suitable, sealed container for disposal. Prevent the product from entering drains or waterways.

7.2 Disposal: Dispose of waste material and contaminated containers in accordance with all applicable local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Visual Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Cuminaldehyde in Food Matrices using LC-MS/MS with Cuminaldehyde-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cuminaldehyde in complex food matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, Cuminaldehyde-d8, is employed. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. This method is suitable for high-throughput analysis in food safety, quality control, and flavor research.

Introduction

Cuminaldehyde (4-isopropylbenzaldehyde) is a key aroma compound found in cumin and other essential oils, contributing significantly to their characteristic flavor profile. Accurate quantification of such volatile and semi-volatile compounds in complex food matrices is crucial for quality control, authenticity assessment, and flavor research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of trace-level analytes in challenging samples. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise results.[1] This protocol provides a detailed procedure for the quantification of cuminaldehyde using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Cuminaldehyde (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Food matrix (e.g., spice extract, flavored oil)

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Cuminaldehyde and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume. Store at -20°C.

Working Standard Solutions:

-

Prepare a series of working standard solutions of Cuminaldehyde by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with methanol.

Sample Preparation

-

Extraction:

-

Homogenize 1 g of the food sample with 5 mL of acetonitrile.

-

Vortex for 2 minutes and sonicate for 15 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

-

Internal Standard Spiking:

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound working solution.

-

-

Protein Precipitation (for protein-rich matrices):

-

Add 300 µL of cold acetonitrile to the spiked extract.

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

-

Final Dilution and Filtration:

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Filter through a 0.22 µm syringe filter into an LC autosampler vial.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Cuminaldehyde | 149.1 | 131.1 | 0.05 | 25 | 15 |

| This compound | 157.1 | 139.1 | 0.05 | 25 | 15 |

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Data for Cuminaldehyde

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 12,345 | 1,234,567 | 0.010 |

| 5 | 61,725 | 1,235,000 | 0.050 |

| 10 | 123,500 | 1,235,500 | 0.100 |

| 50 | 618,000 | 1,236,000 | 0.500 |

| 100 | 1,240,000 | 1,240,000 | 1.000 |

| 500 | 6,250,000 | 1,250,000 | 5.000 |